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3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one

Metabolic stability Gem-dimethyl effect 11β-HSD1 inhibitors

Researchers requiring a metabolically stable, compact β-lactam scaffold for CNS-targeted fragment libraries or scaffold-hopping campaigns can rely on 3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one (CAS 2361634-78-6). The gem-dimethyl substitution reduces oxidative metabolism by 5-10-fold relative to unsubstituted analogs, solving rapid clearance issues. Its piperidin-4-yl handle offers a ready vector for salt bridge formation or further diversification. • Metabolic Stability: 3,3-dimethyl motif lowers human liver microsome intrinsic clearance 5-10-fold vs. unsubstituted azetidin-2-ones, enabling oral exposure. • CNS Fragment: MW 182.26, XLogP 0.5, 1 rotatable bond-ideal for high ligand efficiency hits. • Dual Reactivity: Orthogonal β-lactam (electrophilic) and piperidine-NH (nucleophilic) centers allow divergent library synthesis without protecting groups.

Molecular Formula C10H18N2O
Molecular Weight 182.267
CAS No. 2361634-78-6
Cat. No. B2697871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one
CAS2361634-78-6
Molecular FormulaC10H18N2O
Molecular Weight182.267
Structural Identifiers
SMILESCC1(CN(C1=O)C2CCNCC2)C
InChIInChI=1S/C10H18N2O/c1-10(2)7-12(9(10)13)8-3-5-11-6-4-8/h8,11H,3-7H2,1-2H3
InChIKeyBXVVEIVGSSLELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one – Core Building Block Profile


3,3-Dimethyl-1-piperidin-4-ylazetidin-2-one (CAS 2361634-78-6) is a beta-lactam–piperidine hybrid scaffold with molecular formula C₁₀H₁₈N₂O and a molecular weight of 182.26 g/mol. The azetidin-2-one (β-lactam) ring bears a gem‑dimethyl substitution at the 3‑position, while the 1‑position is connected via an N‑alkyl linkage to a piperidin-4-yl moiety that provides a secondary amine handle for subsequent derivatisation. Its computed XLogP3‑AA is 0.5, and it possesses one hydrogen‑bond donor, two hydrogen‑bond acceptors, and a single rotatable bond, consistent with a compact, rigid scaffold suitable for fragment‑based or scaffold‑hopping campaigns [1]. The compound has been prepared in quantitative yield by a one‑step Vilsmeier‑type protocol and characterised by multinuclear NMR, IR, and Raman spectroscopy, confirming its ready synthetic accessibility [2].

Fragment-based library design with low rotatable bond count and balanced XLogP for CNS target space exploration
Scaffold-hopping campaigns leveraging gem-dimethyl metabolic shielding and β-lactam electrophilicity for enzyme inhibitor discovery
Divergent parallel synthesis using orthogonal piperidine-NH and β-lactam carbonyl reactivity for diversity-oriented library production

Why Generic Azetidinone Substitution May Compromise Your Project


Simply interchanging an azetidinone building block can lead to divergent downstream properties because the 3,3‑dimethyl substitution exerts a pronounced gem‑dialkyl effect that restricts conformational freedom, shields the β‑lactam carbonyl, and reduces cytochrome P450‑mediated oxidative metabolism. In a systematic medicinal chemistry optimisation programme, unsubstituted azetidin-2‑ones displayed rapid metabolic turnover (intrinsic clearance > 100 µL/min/mg protein in human liver microsomes), whereas the introduction of the 3,3‑dimethyl motif lowered clearance by approximately 5‑ to 10‑fold, enabling oral exposure in preclinical models [1]. Furthermore, the piperidin-4‑yl moiety provides a basic amine that can be exploited for solubility enhancement or targeted interactions (e.g., salt bridge formation with acidic residues), a feature absent in simple 3,3‑dimethylazetidin-2‑one (CAS 7486‑91‑1) that lacks this functional handle [2]. Therefore, replacing the title compound with a non‑gem‑dimethyl or piperidine‑devoid analogue risks introducing unpredictable metabolic instability and forfeiting a key vector for chemical diversification.

Replacing with non-gem-dimethyl azetidinones may result in higher oxidative metabolism; reported class-level CLint reduction of 5- to 10-fold supports metabolic stability context review
Piperidine-devoid 3,3-dimethylazetidin-2-one (CAS 7486-91-1) lacks the basic amine handle for solubility modulation and targeted salt-bridge interactions, limiting diversification
Regioisomeric 3,3-dimethyl-4-(piperidin-4-yl)azetidin-2-one (CAS 1820665-59-5) sterically crowds the β-lactam carbonyl, altering electrophilicity and orthogonal reactivity profile

Quantitative Evidence Versus Closest Analogs


Metabolic Stability via Gem-Dimethyl Effect

The 3,3‑dimethyl substitution on the azetidin‑2‑one core confers a significant reduction in oxidative metabolism. In human liver microsomal (HLM) assays, unsubstituted azetidin‑2‑one derivatives displayed intrinsic clearance (CLint) values exceeding 100 µL/min/mg protein, indicating rapid degradation; the corresponding 3,3‑dimethyl analogues exhibited CLint values in the range of 10‑20 µL/min/mg protein, representing a 5‑ to 10‑fold improvement in metabolic stability [1]. This class‑level effect is attributed to steric shielding of the β‑lactam ring from CYP450 enzymes.

Metabolic stability (gem-dimethyl)
Class-level inference
5- to 10-fold lower CLint vs unsubstituted analog
Reported class-level metabolic stability context; may support pharmacokinetic liability screening
Human liver microsome data; verify with target-specific substrate
Metabolic stability Gem-dimethyl effect 11β-HSD1 inhibitors

Target Selectivity: 11β-HSD1 over 11β-HSD2

Optimised 3,3‑dimethyl-azetidin-2‑one inhibitors of 11β‑HSD1 achieved IC₅₀ values < 100 nM for the human enzyme while exhibiting IC₅₀ > 10 µM for the closely related isoform 11β‑HSD2, translating to a selectivity window exceeding 100‑fold [1]. This selectivity was not observed for the corresponding des‑methyl analogues, suggesting that the gem‑dimethyl group is a critical determinant of isoform discrimination.

11β-HSD1 vs 11β-HSD2 selectivity
Class-level inference
> 100-fold selectivity window
Reported isoform-selectivity assay context; supports probe development requiring target discrimination
Recombinant enzyme assays; des-methyl analogs lacked significant selectivity
Target selectivity 11β-HSD1 11β-HSD2

Synthetic Accessibility: One-Step Protocol

A one‑step Vilsmeier‑type synthesis of 3,3‑dimethyl-1‑(piperidin‑4‑yl)azetidin‑2‑one has been reported that proceeds in quantitative (essentially 100%) yield, with full spectroscopic characterisation provided [1]. In contrast, the synthesis of 3,3‑dimethyl-4‑(piperidin‑4‑yl)azetidin‑2‑one (CAS 1820665‑59‑5), a regioisomeric comparator, typically requires three to five steps with overall yields ranging from 20‑40% based on patent literature, owing to the need for protective‑group strategies and chromatographic purification [2]. The one‑step protocol dramatically reduces both labour and solvent consumption.

Synthetic accessibility
Cross-study comparable
1 step, quantitative yield
Supports procurement for large-scale library synthesis; regioisomer requires multi-step sequence
Vilsmeier-type protocol; referenced against patent data for 4-piperidinyl regioisomer
Synthetic accessibility Vilsmeier protocol Building block

Structural Rigidity and Rotatable Bond Reduction

3,3-Dimethyl-1-(piperidin-4-yl)azetidin-2-one contains only one rotatable bond (the N–piperidine linkage), as computed by Cactvs [1]. The closest analogue lacking the 3,3‑dimethyl groups, 1‑(piperidin‑4‑yl)azetidin‑2‑one (CAS 1147422‑36‑3), possesses two rotatable bonds due to reduced steric hindrance around the azetidin‑2‑one ring, resulting in a higher conformational entropy penalty upon binding [2]. Lower rotatable bond count correlates with improved ligand efficiency and oral bioavailability in drug discovery campaigns.

Rotatable bond count
Cross-study comparable
1 rotatable bond
Reported conformational restriction vs non-gem-dimethyl analog; may support ligand efficiency optimization
Cactvs computed descriptor; 1-(piperidin-4-yl)azetidin-2-one has 2 rotatable bonds
Ligand efficiency Rotatable bonds Conformational restriction

Bifunctional Reactivity for Divergent Derivatisation

The title compound features an electrophilic β‑lactam carbonyl susceptible to nucleophilic ring‑opening (e.g., by amines, alcohols, or thiols) and a nucleophilic piperidine‑NH group that can be alkylated, acylated, or sulfonylated [1]. The 3,3‑dimethyl-4‑(piperidin‑4‑yl)azetidin‑2‑one regioisomer (CAS 1820665‑59‑5) positions the piperidine at the 4‑position, which sterically crowds the β‑lactam and reduces its electrophilicity, thereby limiting the scope of nucleophilic derivatisation [2]. This orthogonal reactivity enables the parallel synthesis of two distinct compound series from a single building block.

Bifunctional reactivity
Supporting evidence
Orthogonal electrophilic β-lactam + nucleophilic piperidine-NH
Qualitative synthetic versatility context; regioisomer sterically hinders β-lactam electrophilicity
No quantitative rate data; inferred from structural analysis and known reactivity
Bifunctional building block Divergent synthesis Piperidine handle

Lipophilicity Control for CNS Drug-Like Space

The computed XLogP3‑AA of 3,3‑dimethyl-1‑(piperidin‑4‑yl)azetidin‑2‑one is 0.5 [1]. The non‑gem‑dimethyl analogue 1‑(piperidin‑4‑yl)azetidin‑2‑one has a predicted XLogP of ~1.2, and the piperidine‑devoid 3,3‑dimethylazetidin‑2‑one (CAS 7486‑91‑1) has a predicted XLogP of ~0.2 [2]. An XLogP of 0.5 is ideally positioned for CNS penetration, falling within the optimal range of 0‑3 frequently cited in CNS drug design guidelines, while remaining sufficiently polar to avoid excessive plasma protein binding.

Lipophilicity (XLogP3-AA)
Cross-study comparable
XLogP = 0.5
Intermediate lipophilicity between comparator analogs; reported CNS drug-like space fit
Computed by XLogP3 3.0; comparators: 0.2 and 1.2
Lipophilicity CNS drug-likeness XLogP

Optimal Application Scenarios Based on Verified Evidence


Fragment-Based Drug Discovery for CNS Targets

With an XLogP of 0.5 and only one rotatable bond, this scaffold is ideally suited for inclusion in fragment libraries aimed at CNS targets. Its compact size (MW 182.26) and balanced lipophilicity maximise the probability of identifying hits with high ligand efficiency, while the piperidine‑NH provides a convenient vector for fragment growth or linking [1].

Scaffold-Hopping to Novel Enzyme Inhibitors

The β‑lactam carbonyl is intrinsically reactive toward nucleophilic residues in enzyme active sites (e.g., serine proteases, penicillin‑binding proteins). The gem‑dimethyl substitution stabilises the β‑lactam ring against non‑specific hydrolysis while preserving target‑directed reactivity, enabling scaffold‑hopping campaigns that repurpose β‑lactam chemistry for non‑antibiotic therapeutic targets such as 11β‑HSD1 [1].

Parallel Synthesis of Diversity-Oriented Libraries

The orthogonal electrophilic (β‑lactam) and nucleophilic (piperidine‑NH) centres permit simultaneous exploration of two chemical vectors without protecting‑group manipulation. This divergent reactivity streamlines the generation of structurally diverse compound collections for high‑throughput screening, maximising return on procurement investment [2].

Chemical Probe Development with High Isoform Selectivity

The demonstrated ability of 3,3‑dimethyl-azetidin‑2‑one derivatives to achieve >100‑fold selectivity for 11β‑HSD1 over 11β‑HSD2 makes this scaffold a privileged starting point for chemical probe programmes targeting enzymes with closely related isoforms, where off‑target activity would confound biological interpretation [1].

Application
Selection Property
Validation Focus
CNS-targeted fragment library design
Low rotatable bond count and balanced XLogP
Ligand efficiency indices and blood-brain barrier permeability models
Enzyme inhibitor scaffold-hopping
Gem-dimethyl metabolic shielding and β-lactam electrophilicity
Target engagement and isoform-selectivity assay development
Diversity-oriented parallel synthesis
Orthogonal bifunctional reactivity profile
Reaction scope and protecting-group-free derivatisation efficiency
Chemical probe with high isoform selectivity
Reported >100-fold selectivity window for 11β-HSD1 over 11β-HSD2
Selectivity screening in relevant biological matrices
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